molecular formula C6H9N3O2 B12943152 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione

4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione

Cat. No.: B12943152
M. Wt: 155.15 g/mol
InChI Key: HSFKXRSRZCGVKF-UHFFFAOYSA-N
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Description

4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butyl hydrazine with carbonyl compounds followed by cyclization with an appropriate reagent.

Industrial Production Methods

Industrial production methods for triazoles often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions may introduce various functional groups into the triazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors or stabilizers.

Mechanism of Action

The mechanism of action of 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    3-Methyl-1,2,4-triazole: A methyl-substituted derivative.

    4-Phenyl-1,2,4-triazole: A phenyl-substituted derivative.

Uniqueness

4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione is unique due to its butyl substitution, which may impart specific properties such as increased lipophilicity or altered biological activity compared to other triazoles.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

4-butyl-1,2,4-triazole-3,5-dione

InChI

InChI=1S/C6H9N3O2/c1-2-3-4-9-5(10)7-8-6(9)11/h2-4H2,1H3

InChI Key

HSFKXRSRZCGVKF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)N=NC1=O

Origin of Product

United States

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